1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione
Overview
Description
Synthesis Analysis
1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione and its derivatives can be synthesized through various chemical reactions, including condensation and coupling processes. For instance, derivatives like 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD) have been synthesized and studied for their corrosion inhibition properties, indicating a methodology that could potentially be adapted for synthesizing this compound derivatives (Zarrouk et al., 2015).
Molecular Structure Analysis
The molecular structure of this compound derivatives can vary based on substitution patterns and synthesis methods. These structures can be analyzed using X-ray crystallography, NMR, and other spectroscopic methods to understand the arrangement of atoms and the overall geometry of the molecule. For related structures, analysis has been conducted to understand the impact of substituents on the molecular configuration and properties (Ratajczak-Sitarz et al., 1990).
Chemical Reactions and Properties
The chemical reactions involving this compound derivatives typically include interactions with metals, leading to applications such as corrosion inhibition. The compound's reactivity can be influenced by the presence of the chlorophenyl group, which affects its electronic structure and reactivity patterns. Such derivatives have been explored for their inhibition efficiency against corrosion in different environments (Zarrouk et al., 2015).
Scientific Research Applications
Corrosion Inhibition : Zarrouk et al. (2015) investigated derivatives of 1H-pyrrole-2,5-dione for their inhibitory action against corrosion of carbon steel in hydrochloric acid. These derivatives showed good inhibition efficiency, suggesting potential applications in corrosion protection (Zarrouk et al., 2015).
Inhibition of PGE2 Production : Moon et al. (2010) synthesized and evaluated 3,4-diphenyl-substituted 1H-pyrrole-2,5-dione derivatives. They found that these compounds exhibited strong inhibitory activity on LPS-induced PGE2 production in macrophage cells, indicating potential anti-inflammatory applications (Moon et al., 2010).
Photoluminescent Conjugated Polymers : Beyerlein and Tieke (2000) synthesized a series of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole, which exhibited strong photoluminescence. These materials show potential for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).
Antimicrobial Screening : Jain et al. (2006) synthesized novel azaimidoxy compounds including derivatives of 1H-pyrrole-2,5-dione and evaluated their antimicrobial activities. The results suggested the possibility of these derivatives being used as chemotherapeutic agents (Jain et al., 2006).
Electronic Applications : Gendron et al. (2014) described the synthesis of pyrrolo[3,2-b]pyrrole-1,4-dione derivatives for use in electronic applications. These compounds showed weak luminescence and were predicted to have optically forbidden transitions, indicating their potential use in specific electronic applications (Gendron et al., 2014).
Organic Photovoltaics : Song et al. (2013) synthesized organic low band gap molecules with pyrrolo[3,2-b]pyrrole-2,5-dione, thiophene, and triphenyl amine units for use in organic photovoltaic cells (OPVs). They observed promising photovoltaic performance, suggesting potential applications in solar energy harvesting (Song et al., 2013).
Mechanism of Action
Target of Action
Similar compounds such as n-substituted maleimides have been reported to affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall .
Mode of Action
This could result in changes in the function of these proteins and enzymes .
Biochemical Pathways
Based on the potential targets mentioned above, it could be inferred that the compound may interfere with the pathways involved in the biosynthesis of chitin and β(1,3)glucan in fungi .
Result of Action
Given its potential targets, it could be hypothesized that the compound may disrupt the integrity of the fungal cell wall, leading to potential antifungal effects .
Biochemical Analysis
Cellular Effects
Related compounds have shown to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Similar compounds have shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the temporal effects of 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione in laboratory settings, including its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies, is currently limited .
Dosage Effects in Animal Models
A related compound, Cenobamate, showed beneficial ED50 and protective index values in the maximal electroshock (MES) test and the 6 Hz (32 mA) test .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently limited .
Subcellular Localization
A related compound, Translocator protein (TSPO), is primarily found in the outer mitochondrial membrane .
properties
IUPAC Name |
1-(2-chlorophenyl)pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(12)14/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQOXMCRYWDRSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C=CC2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152794 | |
Record name | 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1203-24-3 | |
Record name | (o-Chlorophenyl)maleimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1203-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001203243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-chlorophenyl)-1H-pyrrole-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.517 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the position of the chlorine atom on the phenyl ring of N-chlorophenylmaleimide influence its copolymerization with vinyl acetate?
A1: Research indicates that the position of the chlorine atom significantly impacts the copolymerization kinetics of N-chlorophenylmaleimide isomers with vinyl acetate []. N-(2-Chlorophenyl)maleimide exhibits the strongest tendency for cross-propagation, meaning it readily reacts with vinyl acetate radicals during polymerization. In contrast, N-(4-Chlorophenyl)maleimide shows a higher propensity for homopolymerization, indicating a preference to react with its own monomer type. These differences highlight the influence of steric and electronic effects exerted by the chlorine atom's position on the reactivity of the maleimide ring.
Q2: What are the potential applications of copolymers incorporating N-(2-Chlorophenyl)maleimide?
A2: Copolymers containing N-(2-Chlorophenyl)maleimide units have shown promise in membrane technology for ethanol-water separation []. Membranes synthesized from styrene and N-(2-Chlorophenyl)maleimide copolymers exhibited high separation factors for concentrated ethanol solutions, indicating their potential for applications requiring selective permeation and purification processes. The presence of the chlorine atom and its specific position likely contribute to the polymer's affinity for water molecules, influencing its separation capabilities.
Q3: How does the thermal stability of copolymers vary depending on the isomer of N-chlorophenylmaleimide used?
A3: The thermal stability of vinyl acetate copolymers is influenced by the specific isomer of N-chlorophenylmaleimide incorporated into the polymer backbone []. Research shows that copolymers with N-(3-Chlorophenyl)maleimide units exhibit the highest thermal stability, followed by those containing N-(4-Chlorophenyl)maleimide, and lastly, N-(2-Chlorophenyl)maleimide. These variations in thermal properties likely stem from differences in the strength of intermolecular interactions between polymer chains, influenced by the chlorine atom's position and its effect on the polymer's overall structure.
Q4: Why is N-(2-Chlorophenyl)maleimide incorporated into resin compositions for absorbing catalysts?
A4: The inclusion of N-(2-Chlorophenyl)maleimide in resin compositions is linked to its ability to enhance the adsorption of catalytic metal ions []. The presence of both the imide group and the chlorine atom within the molecule's structure likely contributes to its interaction with metal ions. This property proves valuable in applications such as forming metallic patterns, where the resin composition facilitates the selective deposition of metal by controlling the adsorption and subsequent reduction of metal ions onto specific areas.
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